Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester
Description
Properties
CAS No. |
51308-67-9 |
|---|---|
Molecular Formula |
C22H30N2OS |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-(2-pentylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C22H30N2OS/c1-5-6-7-9-19-20(10-8-15-23-19)24-21(25)26-16-17-11-13-18(14-12-17)22(2,3)4/h8,10-15H,5-7,9,16H2,1-4H3,(H,24,25) |
InChI Key |
SGYXPSALCIISLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinyl carbonimidothioic acid with an appropriate alcohol (such as pentanol) in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation, crystallization, or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonimidothioic acid group to amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.
Scientific Research Applications
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Esters with Varying Alkyl Chains
The compound belongs to a family of carbonimidothioic acid esters differing in the alkyl chain length of the ester moiety. Key analogs include:
Key Observations :
- Solubility Trends : Longer alkyl chains (e.g., pentyl) likely reduce aqueous solubility compared to shorter chains (ethyl, propyl) due to increased hydrophobicity.
- Toxicity : The O-pentyl ester’s moderate toxicity (LD₅₀ >1 g/kg) suggests alkyl chain length may influence metabolic pathways or bioavailability .
Substituent Variations on the Aromatic Ring
Chlorinated Phenyl Derivatives
Compounds with chlorine substituents exhibit distinct properties:
Key Observations :
Sulfur-Containing Analogs
A sulfur-rich analog, Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-methylpropyl ester (CID 3039812), differs in sulfur atom count:
| Property | Target Compound | CID 3039812 |
|---|---|---|
| Molecular Formula | C₂₂H₃₀N₂OS | C₂₁H₂₈N₂S₂ |
| Sulfur Atoms | 1 (thioester) | 2 (dithioester) |
| Key Functional Groups | O-pentyl ester | 1-methylpropyl ester |
Key Observations :
- Reactivity: The dithioester in CID 3039812 may exhibit higher nucleophilicity or altered decomposition pathways (e.g., increased SOₓ emissions) compared to the monothioester target compound .
- Molecular Weight : Reduced molecular weight (356.56 vs. 370.60) due to fewer carbon atoms and additional sulfur.
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